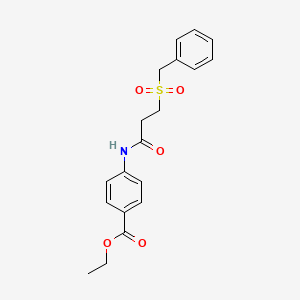
Lanthanum(III) acetate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum(III) acetate trihydrate is an inorganic compound with the chemical formula La(CH₃COO)₃·3H₂O. It is a salt of lanthanum and acetic acid, forming colorless crystals that are soluble in water. This compound is used in various industrial and scientific applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lanthanum(III) acetate trihydrate can be synthesized through the reaction of lanthanum carbonate with acetic acid. The process involves dissolving 1.0 kg of lanthanum carbonate in 10.0 L of 1.0 mol/L acetic acid solution at a temperature of 60-65°C under closed conditions .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting lanthanum(III) oxide with acetic anhydride or acetic acid. The reactions are as follows:
- La₂O₃ + 3(CH₃CO)₂O → 2La(CH₃COO)₃
- La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O .
Analyse Des Réactions Chimiques
Types of Reactions: Lanthanum(III) acetate trihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, lanthanum compounds can participate in redox reactions under certain conditions.
Substitution: Lanthanum(III) acetate can undergo substitution reactions where the acetate ligands are replaced by other ligands.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acetic acid, acetic anhydride, and other organic solvents. The reactions typically occur under controlled temperatures and closed conditions to prevent contamination and ensure complete reactions.
Major Products: The major products formed from these reactions include lanthanum-based complexes and salts, which are used in various applications such as catalysts and materials for electronic devices .
Applications De Recherche Scientifique
Lanthanum(III) acetate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.
Biology: Lanthanum compounds are studied for their potential biological activities and interactions with biological molecules.
Medicine: Lanthanum acetate is explored for its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty glasses, ceramics, and as a component in water treatment processes
Mécanisme D'action
The mechanism of action of lanthanum(III) acetate trihydrate involves its ability to form coordination complexes with various ligands. The lanthanum ion (La³⁺) can coordinate with multiple acetate ions, forming stable structures. This coordination ability is crucial for its role as a catalyst and in the formation of other lanthanum-based materials .
Comparaison Avec Des Composés Similaires
Lanthanum(III) nitrate: La(NO₃)₃·6H₂O
Lanthanum(III) chloride: LaCl₃·7H₂O
Lanthanum(III) oxide: La₂O₃
Comparison: Lanthanum(III) acetate trihydrate is unique due to its acetate ligands, which provide specific reactivity and solubility properties. Compared to lanthanum(III) nitrate and lanthanum(III) chloride, the acetate form is more suitable for certain catalytic and synthetic applications due to its ability to form stable complexes with organic molecules .
Propriétés
Numéro CAS |
25721-92-0 |
|---|---|
Formule moléculaire |
C2H6LaO3 |
Poids moléculaire |
216.97 g/mol |
Nom IUPAC |
acetic acid;lanthanum;hydrate |
InChI |
InChI=1S/C2H4O2.La.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Clé InChI |
ZHUDUMAJAIXVFV-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[La+3] |
SMILES canonique |
CC(=O)O.O.[La] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2398339.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)
![N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2398344.png)

![methyl [4-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-7,8-dimethyl-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2398346.png)
![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)
![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)
![N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2398349.png)
![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)



